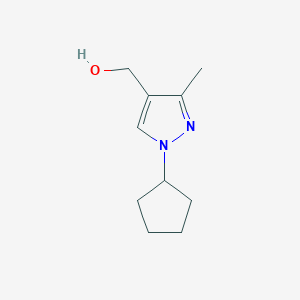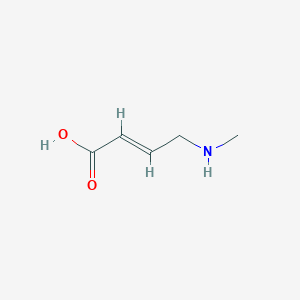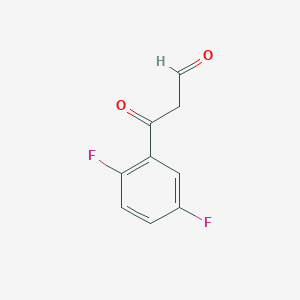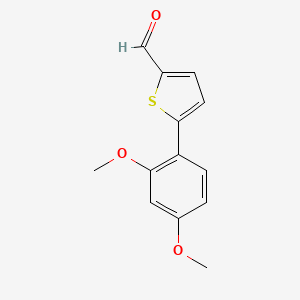
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the pyrazole ring, along with a methanol group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is typically carried out in the presence of a catalyst such as vitamin B1, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as fluorescent probes and organic nonlinear optical materials
Mécanisme D'action
The mechanism of action of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Cyclopentyl-1H-pyrazol-4-yl)methanol: Similar in structure but lacks the methyl group at the 3-position.
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methanamine: Contains an amine group instead of a methanol group.
(1-Methylpyrazol-4-yl)methanol: Similar structure but lacks the cyclopentyl group.
Uniqueness
(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both a cyclopentyl group and a methyl group on the pyrazole ring, along with a methanol group at the 4-position. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
(1-cyclopentyl-3-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6,10,13H,2-5,7H2,1H3 |
Clé InChI |
BBCORGKSFDBVBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1CO)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)

![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)







![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)

